(R,R)-Cilastatin is a chiral compound primarily utilized as a pharmaceutical agent, particularly known for its role in inhibiting the enzyme dehydropeptidase-I. This enzyme is predominantly found in the kidneys and is responsible for the degradation of certain beta-lactam antibiotics. By inhibiting this enzyme, (R,R)-Cilastatin enhances the efficacy of these antibiotics, especially when used in combination therapies with agents like imipenem. This compound is significant in both clinical and research settings due to its ability to prolong the activity of antibiotics by preventing their renal metabolism .
The synthesis of (R,R)-Cilastatin involves several key steps, including chiral resolution, esterification, amidation, and hydrogenation. Here are the primary methods used in its synthesis:
In industrial applications, high-performance liquid chromatography (HPLC) is employed for chiral resolution, while catalytic hydrogenation is used for efficient reduction steps .
The molecular structure of (R,R)-Cilastatin can be represented by its chemical formula . The compound features several functional groups, including amino acids and sulfanyl groups. The stereochemistry is crucial for its activity, as only the (R,R) enantiomer exhibits significant biological effects. The structural data indicates that it has a complex arrangement that contributes to its interaction with dehydropeptidase-I .
(R,R)-Cilastatin undergoes various chemical reactions essential for its synthesis and application:
Common reagents used in these reactions include potassium permanganate or hydrogen peroxide for oxidation and palladium on carbon for catalytic hydrogenation .
The mechanism of action of (R,R)-Cilastatin involves its competitive inhibition of dehydropeptidase-I. By binding to the active site of this enzyme, (R,R)-Cilastatin prevents the breakdown of beta-lactam antibiotics in the renal system. This inhibition results in prolonged therapeutic efficacy of these antibiotics, making them more effective against bacterial infections. The binding affinity and specificity towards dehydropeptidase-I are critical factors influencing its pharmacological properties .
(R,R)-Cilastatin exhibits several notable physical and chemical properties:
These properties are vital for its formulation into pharmaceutical products and influence its absorption and distribution within biological systems .
(R,R)-Cilastatin has a wide range of applications across various fields:
The development of cilastatin emerged from the pharmacokinetic limitations observed with imipenem, the first commercially available carbapenem antibiotic. During early clinical trials in the 1980s, researchers discovered that imipenem underwent extensive degradation by renal tubular dehydropeptidase-I (DHP-I), resulting in less than 20% of the administered dose being excreted as active antibiotic in urine. This metabolic vulnerability necessitated the development of a protective agent that could inhibit DHP-I without compromising imipenem's antibacterial efficacy [7] [8].
Cilastatin was specifically engineered to address this challenge through rational drug design targeting the enzyme's active site. The compound received FDA approval in 1985 as part of the fixed-dose combination imipenem-cilastatin (marketed as Primaxin), representing a breakthrough in antimicrobial chemotherapy. The combination therapy significantly improved urinary recovery of imipenem to approximately 70%, enhancing its efficacy in treating complicated urinary tract infections and pyelonephritis. Over the following decades, the clinical adoption of cilastatin-containing regimens expanded substantially due to the escalating prevalence of multidrug-resistant Gram-negative pathogens, particularly Pseudomonas aeruginosa and Acinetobacter baumannii. The combination has become a mainstay therapy in intensive care units, surgical prophylaxis, and immunocompromised patient populations where carbapenems remain last-line agents [3] [6] [8].
Cilastatin (chemical name: (Z)-7-[(2R)-2-amino-3-hydroxy-3-oxopropyl]sulfanyl-2-{[(1S)-2,2-dimethylcyclopropanecarbonyl]amino}hept-2-enoic acid) contains two chiral centers that generate four possible stereoisomers. The biologically active form is exclusively the (R,R)-diastereomer, which exhibits precise three-dimensional complementarity with the active site of human renal dehydropeptidase-I. The molecular structure features a zinc-binding thiol group that coordinates the catalytic metal ion in DHP-I, mimicking the enzyme's natural substrates [7].
Table 1: Molecular Characteristics of (R,R)-Cilastatin
Property | Specification |
---|---|
Chemical Formula | C₁₆H₂₆N₂O₅S |
Molar Mass | 358.45 g/mol |
CAS Number | 82009-34-5 |
Chiral Centers | Two (C2 and C7 positions) |
Active Configuration | (R,R)-diastereomer |
Zinc-binding Group | Thiol moiety (-SH) |
Key Functional Groups | Carboxylic acid, amide, hydroxyketone |
The stereochemical specificity of cilastatin's mechanism was definitively established through enzyme kinetic studies comparing individual stereoisomers. Only the (R,R)-configuration demonstrated subnanomolar affinity for DHP-I (Kᵢ < 0.5 nM), while other stereoisomers showed at least three orders of magnitude weaker binding. This extraordinary selectivity arises from the precise spatial orientation required for simultaneous interaction with three critical binding pockets in the enzyme's catalytic domain. The molecule's cyclopropanecarbonyl group occupies a hydrophobic cavity, while the terminal carboxylic acid forms ionic interactions with arginine residues in the enzyme's active site. The molecular rigidity introduced by the cyclopropyl ring further enhances stereoelectronic complementarity by restricting conformational flexibility that might compromise binding [5] [7] [9].
The importance of the (R,R)-configuration extends beyond DHP-I inhibition to include interaction with bacterial metallo-β-lactamases. Structural studies reveal that the same stereochemical features enabling human enzyme inhibition also permit binding to the CphA metallo-β-lactamase produced by Aeromonas hydrophila, though with lower affinity. This cross-reactivity demonstrates how subtle stereoelectronic variations in enzyme active sites influence inhibitor specificity and highlights the pharmacophoric importance of cilastatin's stereochemistry [7].
The pharmacokinetic synergy between imipenem and cilastatin represents a paradigm in rational combination therapy. Cilastatin's primary mechanism involves the potent inhibition of renal brush border dehydropeptidase-I, effectively blocking the hydrolysis of imipenem's β-lactam ring. This protection maintains therapeutic concentrations of intact imipenem in the kidneys and urine, significantly enhancing its efficacy against uropathogens. Without cilastatin, approximately 70-80% of imipenem would be degraded before reaching its site of action in renal tissues [1] [7] [8].
Beyond pharmacokinetic enhancement, cilastatin demonstrates unexpected pharmacodynamic benefits through direct effects on bacterial pathogens. Research has revealed that cilastatin disrupts the renal tubular toxin transport systems of pathogenic bacteria, particularly the organic ion transporter pathways utilized by nephrotoxic antibiotics such as aminoglycosides and vancomycin. This disruption effectively reduces intracellular accumulation of these toxins in renal epithelial cells, explaining cilastatin's observed nephroprotective effects in combination therapies extending beyond imipenem [1] [6].
Table 2: Synergistic Mechanisms of Imipenem-Cilastatin Combination
Mechanism Level | Biological Effect | Therapeutic Consequence |
---|---|---|
Pharmacokinetic | Inhibition of renal dehydropeptidase-I | Increased urinary imipenem recovery (from <20% to ~70%) |
Direct Antimicrobial | Inhibition of bacterial metallo-β-lactamases (e.g., CphA) | Enhanced carbapenem activity against resistant strains |
Cellular Protection | Blockade of renal tubular organic anion transporters | Reduced intracellular accumulation of nephrotoxic antibiotics |
Inflammatory Modulation | Attenuation of drug-induced inflammatory responses in renal tubules | Lower incidence of acute kidney injury in at-risk patients |
Recent in vitro studies have demonstrated that cilastatin enhances imipenem's antibacterial activity against multidrug-resistant Pseudomonas aeruginosa through dual inhibition pathways. Beyond protecting imipenem from renal degradation, cilastatin directly inhibits certain metallo-β-lactamase enzymes produced by resistant bacterial strains. When combined with imipenem against carbapenem-resistant P. aeruginosa, cilastatin reduced minimum inhibitory concentrations (MICs) by 4-8 fold, effectively resensitizing resistant strains to carbapenem therapy. This synergy extends to novel combinations, including imipenem-cilastatin with relebactam (a β-lactamase inhibitor) and tetracyclines, where cilastatin contributes to both antibacterial enhancement and renal protection [2] [6].
The clinical significance of this synergy is evidenced by a comprehensive meta-analysis encompassing 10 studies (5 randomized controlled trials and 5 observational studies) with over 6,800 participants. This analysis demonstrated a 48% reduction in acute kidney injury (AKI) incidence among patients receiving imipenem-cilastatin compared to control groups (risk ratio 0.52; 95% CI: 0.40-0.67). Additionally, serum creatinine concentrations were significantly lower following imipenem-cilastatin treatment (weighted mean difference: -0.14 mg/dL; 95% CI: -0.21 to -0.07). These findings suggest cilastatin provides nephroprotective benefits beyond merely preventing imipenem degradation, likely through modulation of renal tubular cell responses to nephrotoxic insults [1].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0